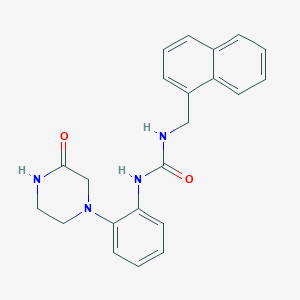
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is a member of the phenylurea class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and implications based on recent studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O3, with a molecular weight of 298.34 g/mol. The structure includes a naphthalene moiety, a piperazine ring, and a urea functional group, which contribute to its biological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of phenyl urea derivatives, including our compound of interest. A study demonstrated that related compounds exhibited moderate to significant antioxidant effects when tested using the hydrogen peroxide free-radical inhibition method. These findings suggest that the compound may play a role in mitigating oxidative stress, which is linked to various diseases .
Antimicrobial Properties
The antimicrobial activity of phenylurea compounds has been noted in various studies. While direct evidence for our specific compound is lacking, derivatives within the same class have shown effectiveness against bacterial strains, suggesting potential applications in antimicrobial therapies .
Synthesis and Characterization
A study focused on synthesizing novel Schiff bases and azetidines derived from phenyl urea derivatives, including those structurally similar to our compound. The synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy. They exhibited significant antioxidant activity compared to standard ascorbic acid .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activities of related compounds. For instance, compounds derived from the phenyl urea framework were screened for their ability to inhibit free radicals effectively. The results indicated that modifications in the chemical structure could enhance biological activity .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-15-26(13-12-23-21)20-11-4-3-10-19(20)25-22(28)24-14-17-8-5-7-16-6-1-2-9-18(16)17/h1-11H,12-15H2,(H,23,27)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARTZUVMYNUDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














